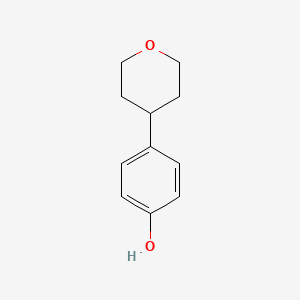

4-(Oxan-4-yl)phenol

Description

4-(Oxan-4-yl)phenol is a phenolic compound featuring a tetrahydropyran (oxane) ring substituted at the para-position of the phenol moiety. The oxan-4-yl group introduces a six-membered oxygen-containing heterocycle, which influences the compound’s electronic structure, solubility, and reactivity.

The oxygen atom in the oxan group may also participate in hydrogen bonding, affecting intermolecular interactions and crystallinity.

Properties

IUPAC Name |

4-(oxan-4-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,12H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRFYRHSAFXXPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627965 | |

| Record name | 4-(Oxan-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62071-41-4 | |

| Record name | 4-(Oxan-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(oxan-4-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Oxan-4-yl)phenol can be synthesized through the reaction of resorcinol with 1,2-epoxybutane. This reaction typically involves the use of a solvent and a catalyst to facilitate the reaction under controlled temperature and pressure conditions.

Industrial Production Methods

While specific industrial production methods for 4-(Oxan-4-yl)phenol are not widely documented, the synthesis of phenol derivatives often involves scalable and green protocols. For example, the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent under simple and convenient conditions .

Chemical Reactions Analysis

Types of Reactions

4-(Oxan-4-yl)phenol, like other phenols, undergoes various chemical reactions including:

Electrophilic Aromatic Substitution: The hydroxyl group is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used under acidic conditions.

Oxidation: Sodium dichromate and Fremy’s salt are used under controlled conditions to achieve oxidation.

Major Products

Electrophilic Aromatic Substitution: Products include halogenated, nitrated, and sulfonated phenols.

Oxidation: The major product is quinone, a valuable class of compounds due to their redox properties.

Scientific Research Applications

4-(Oxan-4-yl)phenol has a wide range of applications in various fields:

Chemistry: Used as an intermediate in the synthesis of other chemical compounds.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(Oxan-4-yl)phenol involves its reactive phenol group, which can participate in various chemical reactions. The hydroxyl group on the phenol ring is a key functional group that can undergo electrophilic aromatic substitution and oxidation reactions . These reactions are facilitated by the electron-donating nature of the hydroxyl group, which activates the aromatic ring towards electrophilic attack.

Comparison with Similar Compounds

4-Cyclohexylphenol (CAS 1131-60-8)

- Structure : A cyclohexyl group replaces the oxan-4-yl group.

- Electronic Effects: The saturated cyclohexyl group lacks the electron-rich oxygen atom, reducing polarity and hydrogen-bonding capacity. This results in lower solubility in polar solvents compared to 4-(Oxan-4-yl)phenol .

- Applications: Used in industrial synthesis and as a stabilizer; its hydrophobic nature suits non-polar matrices.

4-Phenylphenol (CAS 92-69-3)

- Structure : A phenyl group at the para position.

- Electronic Effects: The aromatic phenyl group enables π→π* transitions, leading to UV-Vis absorption peaks (e.g., ~280 nm for similar compounds) . In contrast, 4-(Oxan-4-yl)phenol’s tetrahydropyran lacks conjugation, likely shifting absorption to shorter wavelengths.

- Safety: 4-Phenylphenol is classified as hazardous, causing skin/eye irritation . The oxan substituent may mitigate toxicity due to reduced aromaticity and increased biodegradability.

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

- Structure : An imidazole ring fused with two phenyl groups at the para position.

- Electronic Effects: The extended π-conjugation system lowers the HOMO-LUMO gap (calculated energy gap: ~3.5 eV), enhancing nonlinear optical (NLO) properties. Third-order susceptibility (χ³) reaches 2.26 × 10⁻⁶ esu .

- Comparison: 4-(Oxan-4-yl)phenol’s saturated oxan group lacks conjugation, likely resulting in a higher HOMO-LUMO gap and weaker NLO performance.

Physicochemical Properties

Biological Activity

Chemical Structure and Properties

4-(Oxan-4-yl)phenol consists of a phenolic ring substituted with an oxane group. The presence of the hydroxyl group (–OH) is crucial for its biological activity, as it can participate in various biochemical interactions.

1. Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which can help mitigate oxidative stress by scavenging free radicals. The antioxidant activity of 4-(Oxan-4-yl)phenol is hypothesized to be significant due to its structural similarity to other phenolic compounds that have demonstrated such effects.

Table 1: Comparison of Antioxidant Activities of Phenolic Compounds

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 4-(Oxan-4-yl)phenol | TBD | Free radical scavenging |

| Resveratrol | 0.5 | Electron donation and enzyme stimulation |

| Kaempferol | TBD | Metal ion chelation and ROS reduction |

Note: TBD = To Be Determined

2. Anti-inflammatory Effects

The anti-inflammatory potential of phenolic compounds is attributed to their ability to inhibit pro-inflammatory enzymes like cyclooxygenases (COX). Compounds similar to 4-(Oxan-4-yl)phenol have shown promise in reducing inflammation markers in vitro.

Case Study:

A study investigating the anti-inflammatory properties of phenolic compounds found that derivatives exhibited significant inhibition of COX enzymes, suggesting that 4-(Oxan-4-yl)phenol may also possess similar capabilities .

3. Anticancer Properties

Phenolic compounds are being explored for their anticancer effects, primarily through mechanisms that induce apoptosis and inhibit tumor growth. While direct studies on 4-(Oxan-4-yl)phenol are lacking, related compounds have shown promising results in preclinical models.

Table 2: Anticancer Activity of Related Phenolic Compounds

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Curcumin | Breast cancer | 5 | Induction of apoptosis |

| Quercetin | Colon cancer | 10 | Inhibition of cell proliferation |

| 4-(Oxan-4-yl)phenol | TBD | TBD | TBD |

The mechanism by which 4-(Oxan-4-yl)phenol exerts its biological effects likely involves:

- Hydrogen Bonding: The hydroxyl group facilitates interactions with biological targets.

- Free Radical Scavenging: The compound may donate electrons to neutralize free radicals.

Bioavailability and Metabolism

The bioavailability of phenolic compounds significantly impacts their biological activity. Factors such as absorption, metabolism, and excretion play critical roles in determining the efficacy of these compounds in vivo .

Key Points:

- Phenolic compounds often undergo extensive metabolism, affecting their bioactivity.

- Delivery systems are being developed to enhance the bioavailability and stability of these compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.